2,4-Dichloro-3-nitrobenzodifluoride

Overview

Description

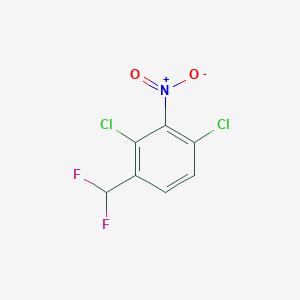

2,4-Dichloro-3-nitrobenzodifluoride is an organic compound with the molecular formula C7H2Cl2F3NO2. It is a derivative of benzene, characterized by the presence of two chlorine atoms, one nitro group, and three fluorine atoms attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4-Dichloro-3-nitrobenzodifluoride typically involves the nitration of 2,4-dichlorobenzotrifluoride. The process includes the following steps:

Separation: The reaction mixture is then separated into waste acid and a nitration intermediate.

Second-Step Nitration: The nitration intermediate is further reacted with mixed acid (fuming nitric acid and fuming sulfuric acid) to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous flow reactors and recycling of waste acids are common practices to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-nitrobenzodifluoride undergoes various chemical reactions, including:

Nitration: As described in the preparation methods.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Nitration: Fuming nitric acid and fuming sulfuric acid at elevated temperatures.

Reduction: Hydrogen gas with a catalyst such as palladium on carbon.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Reduction: 2,4-Dichloro-3-aminobenzodifluoride.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-3-nitrobenzodifluoride is utilized in several scientific research applications:

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Agrochemicals: Used in the development of pesticides and herbicides.

Material Synthesis: Employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-nitrobenzodifluoride depends on its application. In pharmaceuticals, it may act as a precursor to active compounds that interact with specific molecular targets. In agrochemicals, it may inhibit essential enzymes in pests or weeds, leading to their elimination. The exact molecular targets and pathways involved vary based on the specific application and derivative formed.

Comparison with Similar Compounds

Similar Compounds

2,4-Dichloro-3,5-dinitrobenzotrifluoride: Another nitro-substituted derivative with two nitro groups.

2,4-Dichlorobenzotrifluoride: The parent compound without the nitro group.

Uniqueness

2,4-Dichloro-3-nitrobenzodifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of chlorine, nitro, and trifluoromethyl groups makes it a versatile intermediate for various applications .

Biological Activity

2,4-Dichloro-3-nitrobenzodifluoride (DCNB) is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

DCNB is characterized by its molecular formula . The presence of chlorine and nitro groups in its structure suggests potential interactions with biological systems, particularly in relation to receptor binding and enzyme activity.

- Receptor Binding : DCNB exhibits affinity for various receptors, including the aryl hydrocarbon receptor (AhR). This receptor is involved in mediating the effects of environmental pollutants and plays a role in regulating gene expression related to xenobiotic metabolism .

- Enzyme Induction : Studies have shown that DCNB can induce cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of harmful compounds. The induction of these enzymes can lead to increased metabolic activation of other xenobiotics, potentially enhancing their toxicity .

- Neurotoxicity : There is evidence suggesting that DCNB may exhibit neurotoxic effects. Its structural similarities to other neurotoxic compounds raise concerns regarding its impact on neuronal health and function. Research indicates that compounds with similar structures can disrupt neurotransmitter systems, leading to neurodegeneration .

Case Study 1: Induction of Cytochrome P450 Enzymes

A study investigated the effects of DCNB on cytochrome P450 enzyme induction in rat liver microsomes. Results indicated a significant increase in enzyme activity following exposure to DCNB, suggesting its role as an environmental contaminant that can alter metabolic pathways in mammals .

| Compound | Enzyme Activity Induction (fold change) |

|---|---|

| This compound | 3.5 |

| Control | 1 |

Case Study 2: Neurotoxicity Assessment

In a neurotoxicity assessment involving cultured neuronal cells, DCNB was tested for its effects on cell viability and neurotransmitter release. The compound was found to reduce cell viability by approximately 40% at concentrations above 10 µM, indicating potential neurotoxic effects .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 60 |

| 100 | 40 |

Toxicological Implications

The biological activity of DCNB raises important toxicological considerations. Its ability to induce cytochrome P450 enzymes may lead to increased bioactivation of other toxic compounds, while its neurotoxic potential could pose risks for neurological health.

Properties

IUPAC Name |

1,3-dichloro-4-(difluoromethyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F2NO2/c8-4-2-1-3(7(10)11)5(9)6(4)12(13)14/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORAMNJIHZLGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)F)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.